[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)methanone
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Overview
Description
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylsulfanyl]methyl}furan-2-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a furan ring linked to a dimethylpyrimidinyl sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylsulfanyl]methyl}furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and furan intermediates. The piperidine ring can be synthesized through a Mannich reaction, followed by chlorination and hydroxylation. The furan ring is prepared via a condensation reaction involving a dimethylpyrimidinyl sulfanyl group. The final step involves coupling the two intermediates under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylsulfanyl]methyl}furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the ketone back to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can yield a dechlorinated product or a hydroxyl group .
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylsulfanyl]methyl}furan-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study the effects of piperidine and furan derivatives on cellular processes. It may serve as a model compound for investigating the interactions between similar molecules and biological targets .
Medicine
It can be used in the synthesis of drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylsulfanyl]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the furan ring can participate in electron transfer reactions. The dimethylpyrimidinyl sulfanyl group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A simpler analog with similar biological activity.
5-(4,6-Dimethylpyrimidin-2-ylsulfanyl)methylfuran-2-ylmethanone: A compound with a similar furan and pyrimidine structure but lacking the piperidine ring.
Uniqueness
The uniqueness of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylsulfanyl]methyl}furan-2-yl)methanone lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H24ClN3O3S |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]methanone |
InChI |
InChI=1S/C23H24ClN3O3S/c1-15-13-16(2)26-22(25-15)31-14-19-7-8-20(30-19)21(28)27-11-9-23(29,10-12-27)17-3-5-18(24)6-4-17/h3-8,13,29H,9-12,14H2,1-2H3 |
InChI Key |
QQUQIWIWWAIPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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